Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate
Description
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate is a diazepane-derived compound featuring a tert-butyl carbamate protecting group and a hydroxyl substituent at the 6-position of the seven-membered 1,4-diazepane ring. This molecule is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of bioactive molecules and heterocyclic scaffolds . Its structural flexibility allows for further functionalization, making it valuable for constructing complex alkaloids or pharmacophores.
Commercial availability data (as of 2024–2025) indicate that the compound is supplied in purities ranging from 95% to 98%+, with prices scaling by quantity (e.g., $725 for 500 mg at 97% purity and $4,680.00 for 1 g at ≥95% purity) .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12/h8,11,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVLDEOLVSGEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956317-40-1 | |
| Record name | tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with appropriate reagents to introduce the hydroxy group at the 6-position. One common method involves the use of tert-butyl 1,4-diazepane-1-carboxylate as a starting material, which undergoes hydroxylation under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The compound is typically purified through crystallization or chromatography techniques to achieve the desired level of purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce an alkane or alcohol. Substitution reactions can result in the formation of various substituted diazepane derivatives .
Scientific Research Applications
Pharmaceutical Applications
Neurological Disorders
One of the primary applications of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate is in drug development for neurological disorders. The compound is being investigated as a lead compound due to its ability to interact with biological targets involved in neurological pathways. Preliminary studies suggest it may have potential as a therapeutic agent in treating conditions such as anxiety and depression.
Mechanism of Action
Understanding the pharmacodynamics of this compound is crucial. Interaction studies indicate that it may modulate neurotransmitter systems, which could lead to improved outcomes in neurological therapies. Further research is needed to elucidate its specific mechanisms and therapeutic viability.
Chemical Research Applications
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate. Its unique structure allows for various functionalization reactions that can lead to the synthesis of novel compounds with enhanced biological activities .
Case Study: Synthesis Processes
A notable synthesis process involves the reaction of this compound with different electrophiles under controlled conditions. For instance, using N-ethyl-N,N-diisopropylamine as a base in ethanol at elevated temperatures has yielded derivatives with promising biological activities . This highlights the compound's versatility as a building block in organic synthesis.
Therapeutic Potential
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds have been shown to scavenge free radicals effectively, suggesting their potential role in preventing oxidative stress-related diseases .
Clinical Implications
The antioxidant activity can be particularly beneficial in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and certain types of cancer. Ongoing studies aim to establish the clinical relevance of these findings and explore dosage and efficacy parameters.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceuticals | Lead compound for neurological disorders | Improved therapies for anxiety/depression |
| Chemical Research | Intermediate in synthetic organic chemistry | Novel compounds with enhanced activities |
| Therapeutic Potential | Antioxidant properties | Prevention of oxidative stress diseases |
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and diazepane ring structure allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate belongs to a broader class of tert-butyl-protected 1,4-diazepane carboxylates. Key structural analogues include:
Key Observations :
- Hydroxyl vs.
- Brominated Derivatives: Compounds like the 4-(6-bromopyridin-2-yl) and 4-(3-bromoisoquinolin-1-yl) variants are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex heterocycles .
Biological Activity
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H18N2O3 and a molecular weight of approximately 218.27 g/mol. Its structure features a diazepane ring with a hydroxyl group and a tert-butyl ester, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Interaction : The compound can act as an agonist or antagonist at various receptors, potentially modulating neurotransmitter release and influencing signal transduction pathways.
- Enzyme Modulation : It may inhibit the activity of certain enzymes involved in disease processes, providing therapeutic effects against conditions such as autoimmune diseases .
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and inhibiting oxidative stress .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Autoimmune Disease Treatment : Research indicates that this compound may serve as a therapeutic agent for autoimmune diseases like Systemic Lupus Erythematosus (SLE). In vitro studies have shown its ability to modulate immune responses by targeting Toll-like receptors (TLR7/8/9), which are implicated in the pathogenesis of SLE .
- Neuroprotective Effects : A study explored the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability, suggesting its role as a neuroprotective agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate | Contains additional carboxyl groups | Enhanced enzyme modulation capabilities |
| Hydroxypyridinones | Multi-dentate ligands for metal chelation | Used in targeted radiopharmaceuticals |
Q & A
Q. Advanced
- Circular Dichroism (CD) : Detects optical activity in chiral derivatives.
- NOESY NMR : Identifies spatial proximity between protons (e.g., axial vs. equatorial substituents).
- Single-crystal XRD : Resolves absolute configuration using SHELX refinement, particularly for enantiopure intermediates .
How to assess the compound's stability under various pH and temperature conditions?
Advanced
Conduct accelerated stability studies:
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., >150°C).
- pH-dependent degradation : Incubate in buffers (pH 1–13) and monitor via HPLC. The Boc group hydrolyzes rapidly under acidic conditions (pH <3), releasing CO₂ and tert-butanol .
What safety precautions are essential when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Emergency response : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
How does the Boc group influence the reactivity in subsequent derivatization?
Advanced
The Boc group:
- Stabilizes intermediates : Prevents unwanted nucleophilic attacks at the amine during alkylation or acylation.
- Facilitates purification : Enhances solubility in nonpolar solvents (e.g., dichloromethane).
- Selective deprotection : Removed under acidic conditions (e.g., TFA/DCM) without affecting other functional groups, enabling sequential functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
